molecular formula C7H8N2 B118772 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 147739-88-6

6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Cat. No. B118772
M. Wt: 120.15 g/mol
InChI Key: SJMNQXLXIIXDDS-UHFFFAOYSA-N
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Description

6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a chemical compound with the molecular formula C7H8N2 . It is also known as 5H,6H,7H-pyrrolo [3,4-b]pyridine . This compound is used in the synthesis of various pharmaceuticals and has been identified as an allosteric modulator of the M4 muscarinic acetylcholine receptor .


Synthesis Analysis

The synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine involves various chemical reactions. For instance, one method involves the reaction with alkyl halides in the presence of sodium hydroxide and a phase transfer catalyst to afford 7-alkylated derivatives .


Molecular Structure Analysis

The molecular structure of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine consists of a pyrrolopyridine core, which is a fused ring system containing a pyrrole ring and a pyridine ring . The molecular weight of this compound is 120.15 g/mol .


Chemical Reactions Analysis

The chemical reactions involving 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine are complex and can lead to various products depending on the reaction conditions. For example, the reaction involving intramolecular double-alkylation at C-7 and N-6 with dihalides leads to novel fused heterocyclic systems .


Physical And Chemical Properties Analysis

6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a solid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 215.8±30.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has a molar refractivity of 35.3±0.3 cm3, and its polar surface area is 25 Å2 .

Scientific Research Applications

Pharmaceutical and Antimicrobial Research

6,7-Dihydro-5H-cyclopenta[b] pyridine, a variant of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, is primarily used in pharmaceutical research. It plays a significant role in the development of bactericides and antimicrobial agents. This compound is also utilized in the synthesis of fourth-generation Cefpirome, highlighting its importance in antibiotic research (Fu Chun, 2007).

Chemical Synthesis and Applications

Various derivatives of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine have been synthesized for different scientific applications. For instance, the reaction of 7-hydroxy derivatives with nucleophiles has led to the synthesis of multiple substituted compounds. These have applications in creating fused tricyclic derivatives and other complex chemical structures (T. Goto et al., 1991).

Biochemical Research

In biochemical studies, magnesium ion-assisted reduction of 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-diones with sodium borohydride has been explored. This process yields 6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyridin-5-ones, demonstrating a regioselective and chemoselective reduction process significant in organic chemistry and biochemistry (T. Goto et al., 1989).

Novel Compound Synthesis

Research has led to the unexpected formation and crystal structure analysis of spiro[indene-1,7′(6′H)pyrrolo[3,4-b]pyridin]-5′-one, a derivative of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. This discovery contributes to the expanding knowledge of novel chemical structures and their potential applications (A. Bahajaj et al., 1994).

Fluorescent Chemosensor Development

The pyrrolo[3,4-c]pyridine derivatives have been used to develop fluorescent chemosensors sensitive to Fe3+/Fe2+ cations. These chemosensors have applications in biological imaging, as demonstrated in living HepG2 cells (Pampa Maity et al., 2018).

Antiviral Research

Compounds like 6-(p-ethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7-dione, synthesized from 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives, have shown promising antiviral activity against influenza viruses, indicating their potential in antiviral drug development (L. Rashan et al., 1989).

Safety And Hazards

The safety data sheet (SDS) for 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine indicates that it is a hazardous substance. It has hazard statements H302-H315-H319-H332-H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-2-6-4-8-5-7(6)9-3-1/h1-3,8H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMNQXLXIIXDDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364031
Record name 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

CAS RN

147739-88-6
Record name 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
KN Cho, SJ Park, KI Lee - Bulletin of the Korean Chemical Society, 2004 - koreascience.kr
The chloropyridine moiety confers high potency to several types of analgesics and insecticides acting at nicotinic acetylcholine receptors (nAChRs). This includes (-)-epibatidine 1, …
Number of citations: 8 koreascience.kr
HS Sun, L Jiang, H Xu, XH Lu, YL Li - Acta Crystallographica Section …, 2011 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 67| Part 11| November 2011| Page o2895 doi:10.1107/S1600536811041006 Open …
Number of citations: 9 scripts.iucr.org
FZ El-Ablak, NS Abu-Elenein, MA Sofan - 2015 - researchgate.net
Recently, the biological activity of natural and synthetic compounds with a pyrrolidine moiety has been reported [1–10]. N-Substituted-4-(substituted benzylidene)-2, 3-dioxopyrrolidines …
Number of citations: 0 www.researchgate.net
FZ El‐Ablak, NS Abu‐Elenein… - Journal of Heterocyclic …, 2016 - Wiley Online Library
Michael addition of 1,5‐diaryl‐2,3‐dioxopyrrolidine derivatives with α‐cyanocinnamonitriles and ethyl α‐cyanocinnamates afforded 4H‐pyrano[2,3‐c]pyrrole derivatives in the presence …
Number of citations: 4 onlinelibrary.wiley.com
FSG Soliman, T Kappe - Monatshefte für Chemie/Chemical Monthly, 1982 - Springer
The synthesis of some substituted 4-hydroxy-2,5,6,7-tetrahydro-pyrano[2,3-c]pyrrole-2,5-diones (5) and 4-hydroxy-1,2,6,7-tetrahydro-5H-pyrrolo[3,4-b]pyridine-2,5-diones (6) by reacting …
Number of citations: 8 link.springer.com
C Gege - Expert Opinion on Therapeutic Patents, 2016 - Taylor & Francis
Retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt or RORC2) is a key transcription factor for the differentiation of naïve proinflammatory CD4 + T cells and the …
Number of citations: 41 www.tandfonline.com
JD Panarese, HP Cho, JJ Adams, KD Nance… - Bioorganic & medicinal …, 2016 - Elsevier
This Letter describes the continued chemical optimization of the VU0453595 series of M 1 positive allosteric modulators (PAMs). By surveying alternative 5,6- and 6,6-heterobicylic …
Number of citations: 13 www.sciencedirect.com
NV Shtyrlin, SV Sapozhnikov, SA Koshkin… - Medicinal …, 2015 - ingentaconnect.com
A series of 26 quaternary ammonium pyridoxine derivatives were synthesized and their cytotoxicity and antibacterial activities against clinically relevant bacterial strains were tested in …
Number of citations: 37 www.ingentaconnect.com
S Van Goethem, P Van der Veken, V Dubois… - Bioorganic & medicinal …, 2008 - Elsevier
To obtain selective and potent inhibitors of dipeptidyl peptidases 8 and 9, we synthesized a series of substituted isoindolines as modified analogs of allo-Ile-isoindoline, the reference …
Number of citations: 76 www.sciencedirect.com
J Bariwal, R Kaur, LG Voskressensky… - Frontiers in …, 2018 - frontiersin.org
Multicomponent reactions (MCRs) have proved as a valuable tool for organic and medicinal chemist because of their ability to introduce a large degree of chemical diversity in the …
Number of citations: 61 www.frontiersin.org

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